Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation involving an aldehyde (e.g., 2-hydroxynaphthaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and urea . The 2-hydroxynaphthalen-1-yl substituent distinguishes this compound by introducing a fused aromatic system with a hydroxyl group, which may enhance hydrogen-bonding interactions and influence electronic properties compared to simpler aryl-substituted analogs.
Properties
IUPAC Name |
ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-17(22)14-10(2)19-18(23)20-16(14)15-12-7-5-4-6-11(12)8-9-13(15)21/h4-9,16,21H,3H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGSCFDKBBQUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC3=CC=CC=C32)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of 2-hydroxynaphthalene with appropriate reagents to form the intermediate compounds. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for continuous processing. The use of automated systems ensures consistency and efficiency in the synthesis process. Quality control measures are implemented to verify the purity and structural integrity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety undergoes nucleophilic displacement under mild conditions, facilitating functionalization. Key reactions include:
Reaction with Inorganic Bases
-
Conditions : NaHCO₃ (3–6 equivalents) in dioxane, benzene-dioxane mixtures, or ethoxyethyl acetate at 0–25°C.
-
Chlorinating Agents : Cl₂ gas, ClO₂, or Cl₂O in carbon tetrachloride.
-
Outcome : Substitution of the chloromethyl group with retention of the β-lactam ring. Yields range from 88% to 98% depending on solvent and temperature .
Example Reaction :
text3-(Chloromethyl)-1,3-dimethyl-2-azetidinone + Cl₂ → 3-(Dichloromethyl)-1,3-dimethyl-2-azetidinone
Solvent Effects on Substitution
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| Dioxane | 25 | 95 |
| Benzene-Dioxane (1:2) | 25 | 98 |
| Ethoxyethyl Acetate | 0–5 | 95 |
Data sourced from patent examples .
Cyclization to Cephalosporin Derivatives
The β-lactam ring participates in cyclization reactions to form cephalosporin analogs.
Key Protocol
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry : This compound is recognized for its role as a key intermediate in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow it to interact effectively with biological targets, making it valuable in drug discovery processes.
Therapeutic Potential : Studies indicate that derivatives of this compound exhibit significant biological activities, including:
- Antitumor Activity : Compounds similar to ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may outperform standard chemotherapeutic agents in certain contexts.
Agricultural Chemistry
Agrochemical Formulation : The compound is utilized in developing agrochemicals such as pesticides and herbicides. Its effectiveness in improving crop yields while minimizing environmental impacts makes it a focus of research in sustainable agriculture.
Biochemical Research
Enzyme Inhibition Studies : this compound is employed in studies aimed at understanding enzyme inhibition mechanisms. Researchers investigate its interactions with various enzymes and receptors to discover new therapeutic agents.
Material Science
Novel Material Development : The compound's unique chemical structure is explored for creating materials with enhanced properties such as thermal stability and mechanical strength. These materials may find applications across several industries, including electronics and construction.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative effects compared to standard treatments.
Case Study 2: Enzyme Interaction
Research focusing on enzyme inhibition demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways related to cancer progression.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 6-Methyl-2-Oxo-4-(Phenyl)Tetrahydropyrimidine | Antibacterial | Different substituents enhance activity |
| Ethyl 1,6-Dimethyl-Tetrahydropyrimidine | Antitubercular | Diverse pharmacological effects |
Mechanism of Action
The mechanism by which Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its desired biological activity. The exact molecular pathways involved depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., Cl, Br) increase thermal stability and reactivity in electrophilic substitutions .
- Hydroxyl and methoxy groups enhance solubility and bioactivity via H-bonding or π-stacking .
Spectroscopic and Theoretical Insights
- IR Spectroscopy : C=O stretches at ~1700–1740 cm⁻¹ are consistent across DHPMs .
- UV-Vis : Conjugated systems (e.g., chromen-4-one) exhibit redshifted absorption (λmax = 345 nm) .
- DFT Studies : 3,4-dimethoxyphenyl derivatives show strong correlation between experimental and calculated HOMO-LUMO gaps (4.92 eV) .
Biological Activity
Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of dihydropyrimidines, which are known for their diverse pharmacological properties. The presence of a hydroxynaphthalene moiety in its structure may enhance its interaction with biological targets. This article will explore the biological activity of this compound, summarizing research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 340.4 g/mol. The compound features a tetrahydropyrimidine core structure, which is significant in medicinal chemistry due to its potential applications in pharmaceuticals.
Table 1: Structural Characteristics
| Characteristic | Value |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.4 g/mol |
| Core Structure | Tetrahydropyrimidine |
| Functional Groups | Hydroxynaphthalene |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of tetrahydropyrimidines have shown promising results in inhibiting tumor growth in various cancer models. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antibacterial and Antitubercular Properties
Dihydropyrimidines are also noted for their antibacterial and antitubercular activities. Studies have demonstrated that certain derivatives possess significant inhibitory effects against pathogenic bacteria and Mycobacterium tuberculosis. The hydroxynaphthalene substituent may enhance these properties by increasing lipophilicity and facilitating membrane penetration.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds can act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors may lead to altered signaling cascades.
Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of tetrahydropyrimidine derivatives, ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo was evaluated in vitro against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line used.
Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of related compounds showed that ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL against Staphylococcus aureus.
Synthesis Methods
The synthesis of this compound typically involves the Biginelli reaction. This one-pot multicomponent reaction combines an aldehyde (such as 2-hydroxynaphthaldehyde), a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic conditions.
Table 2: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Step 1: Condensation | Aldehyde + β-ketoester + Urea | Acidic medium |
| Step 2: Cyclization | Intermediate product | Heat under reflux |
Q & A
Q. What are the established synthetic routes for Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The synthesis typically involves a Biginelli-like multicomponent reaction, modified to accommodate the hydroxynaphthalene moiety. A standard protocol includes:
- Step 1 : Condensation of 2-hydroxy-1-naphthaldehyde with ethyl acetoacetate and urea/thiourea under acidic conditions (e.g., HCl or Lewis acids like FeCl₃).
- Step 2 : Cyclization to form the tetrahydropyrimidine ring. Reaction conditions (e.g., solvent, temperature) significantly impact yield. For example, ethanol reflux (78°C) for 8–12 hours achieves ~60–70% yield, while microwave-assisted synthesis reduces time to 30 minutes with comparable yields .
- Critical Note : The hydroxynaphthalene group may require protection (e.g., benzylation) to prevent side reactions during cyclization. Deprotection is performed post-synthesis using catalytic hydrogenation .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 10.2–10.5 ppm (hydroxyl proton), δ 6.8–8.2 ppm (naphthalene aromatic protons), and δ 1.2–1.4 ppm (ethyl group) confirm substituents.
- ¹³C NMR : Signals at ~165–170 ppm (ester carbonyl) and ~150–155 ppm (pyrimidine C2=O) validate the core structure .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the tetrahydropyrimidine ring conformation and substituent orientation. Key steps:
- Crystallization : Use slow evaporation in DMF/water (2:1) to obtain suitable crystals .
- Refinement : SHELXL (via Olex2 interface) refines the structure, with R-factor < 0.05 indicating high precision. The hydroxynaphthalene group’s dihedral angle relative to the pyrimidine ring (e.g., 15–25°) impacts intermolecular π-π stacking .
- Disorder Management : Partial occupancy of the ethyl group may require TLS refinement or split models .
Q. What experimental strategies address contradictions in reported reaction yields?
Discrepancies in yields (e.g., 40% vs. 70%) often arise from:
- Catalyst Selection : Lewis acids (e.g., ZnCl₂ vs. FeCl₃) alter reaction kinetics. A comparative study showed FeCl₃ increases yield by 15% due to stronger electrophilic activation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may promote side reactions. Ethanol/water mixtures balance reactivity and selectivity .
- Resolution : Design a factorial experiment (e.g., 3² design) testing solvent/catalyst combinations, monitored by TLC and HPLC .
Q. How can computational methods predict the compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The hydroxynaphthalene group shows strong hydrophobic interactions with the COX-2 active site (binding energy ≤ -8.5 kcal/mol) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. A meta-substituted hydroxyl group enhances activity 2-fold compared to para-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
